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molecular formula C7H7N3S2 B1269031 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-66-1

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269031
M. Wt: 197.3 g/mol
InChI Key: GTZYOWSGQWQEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04900743

Procedure details

A solution of methyl iodide (6.3 ml, 1.0×10-1 mole) in ethanol (32 ml) was added dropwise to a stirred, room temperature solution of 2,4-dihydro-4-methyl-5-(2-thienyl)-3H-1,2,4-triazole-3-thione (12.5 g, 6.34×10-2 mole) and 1 molar aqueous NaOH (142 ml, 1.42×10-1 mole). After being stirred for about 14 hours the reaction was extracted four times with EtOAc. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure giving a tacky yellow solid which was purified by flash chromatography (EtOAc). Crystallization from EtOAc gave colorless crystals: 10.5 g (78%), mp 83°-85° C.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH3:3][N:4]1[C:8]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:7][NH:6][C:5]1=[S:14].[OH-].[Na+]>C(O)C>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[C:8]1[N:4]([CH3:3])[C:5]([S:14][CH3:1])=[N:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
CI
Name
Quantity
12.5 g
Type
reactant
Smiles
CN1C(NN=C1C=1SC=CC1)=S
Name
Quantity
142 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for about 14 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted four times with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a tacky yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc)
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOAc
CUSTOM
Type
CUSTOM
Details
gave colorless crystals

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
S1C(=CC=C1)C1=NN=C(N1C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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